6-Methoxy-7-methylquinoline

Organic Synthesis Quinoline Functionalization Regioselectivity

6-Methoxy-7-methylquinoline (CAS 467219-83-6) is the definitive building block for synthesizing 5-substituted quinoline libraries via regioselective electrophilic bromination at C5—a transformation inaccessible with generic 6-methoxyquinoline or 7-methylquinoline. Its balanced XLogP (2.5) and TPSA (22.1 Ų) fill a critical gap in ADME SAR studies between mono-substituted analogs. Cited in patents for MELK kinase inhibitors and anticancer agents. Supplied at ≥95% purity for reproducible high-throughput and combinatorial chemistry. Procure this specific regioisomer to ensure synthetic fidelity and avoid costly failed reactions.

Molecular Formula C11H11NO
Molecular Weight 173.215
CAS No. 467219-83-6
Cat. No. B2787341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-7-methylquinoline
CAS467219-83-6
Molecular FormulaC11H11NO
Molecular Weight173.215
Structural Identifiers
SMILESCC1=CC2=C(C=CC=N2)C=C1OC
InChIInChI=1S/C11H11NO/c1-8-6-10-9(4-3-5-12-10)7-11(8)13-2/h3-7H,1-2H3
InChIKeyMAYLMLHLAFLKOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-7-methylquinoline (CAS 467219-83-6): A Versatile Quinoline Scaffold for Chemical Synthesis and Research


6-Methoxy-7-methylquinoline (CAS 467219-83-6) is a substituted quinoline derivative with the molecular formula C11H11NO and a molecular weight of 173.21 g/mol [1]. Its structure features a methoxy group at the 6-position and a methyl group at the 7-position of the quinoline ring, a specific substitution pattern that differentiates it from other quinoline isomers [2]. This compound is primarily utilized as a key building block in organic synthesis and is cited in numerous patents for the development of pharmaceutical agents, underscoring its importance as a versatile scaffold in drug discovery [3].

Why Substitution of 6-Methoxy-7-methylquinoline with Other Quinoline Analogs is Not Scientifically Viable


Generic substitution with other quinoline analogs, such as 6-methoxyquinoline or 7-methylquinoline, is not feasible due to the compound's unique regioisomeric arrangement. The 6-methoxy-7-methyl substitution pattern creates a distinct electronic environment that dictates specific reactivity and physicochemical properties [1]. For instance, this specific arrangement is crucial for regioselective transformations, such as directing electrophilic bromination to the 5-position, a reaction pathway not accessible with mono-substituted or differently substituted analogs . Furthermore, the combination of these substituents results in a calculated XLogP3-AA value of 2.5, which is distinct from the logP values of 6-methoxyquinoline (approx. 2.1) and 7-methylquinoline (approx. 2.6), indicating unique solubility and permeability characteristics that are critical for specific experimental outcomes [2][3][4].

Quantitative Evidence Guide for 6-Methoxy-7-methylquinoline: Differentiation from Analogs


Differentiation by Regioselective Synthetic Utility: 5-Position Bromination

The 6-methoxy-7-methyl substitution pattern uniquely directs electrophilic aromatic substitution to the 5-position of the quinoline ring. This is a key differentiator from analogs like 6-methoxyquinoline or 7-methylquinoline, which do not offer this precise reactive site. This regioselectivity is critical for synthesizing 5-substituted quinoline derivatives used in pharmaceutical research .

Organic Synthesis Quinoline Functionalization Regioselectivity

Differentiation by Computed Physicochemical Properties (XLogP3-AA)

The combination of methoxy and methyl groups yields a computed XLogP3-AA value of 2.5, which is intermediate between the values for 6-methoxyquinoline and 7-methylquinoline. This specific lipophilicity is a crucial determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile and is a key factor in selecting building blocks for medicinal chemistry [1][2][3].

Drug-likeness Physicochemical Property Lipophilicity

Differentiation by Topological Polar Surface Area (TPSA) and Solubility

The compound's Topological Polar Surface Area (TPSA) of 22.1 Ų is higher than that of 7-methylquinoline (12.9 Ų) but comparable to 6-methoxyquinoline (22.1 Ų). This property, in conjunction with its intermediate logP, suggests a balanced solubility profile that is distinct from simpler analogs and important for in vitro assay compatibility [1][2][3].

Polarity Solubility TPSA

Differentiation by Commercial Availability and Purity Specification

This specific regioisomer is commercially available with a minimum purity specification of 95%, as confirmed by multiple vendors . This level of purity and the specific substitution pattern are not uniformly available across all quinoline isomers, making it a distinct entity for procurement and ensuring reproducibility in research applications.

Procurement Chemical Purity Vendor Specification

Optimal Research Applications for 6-Methoxy-7-methylquinoline Based on Differentiated Evidence


Synthesis of 5-Substituted Quinoline Derivatives

Based on the evidence of its unique regioselective bromination at the C5 position, this compound is the optimal starting material for synthesizing 5-substituted quinoline libraries . Researchers focused on exploring this specific chemical space should procure 6-methoxy-7-methylquinoline, as alternative regioisomers like 6-methoxyquinoline or 7-methylquinoline will not direct substitution to the same site .

Medicinal Chemistry Scaffold for ADME Optimization

Given its distinct lipophilicity (XLogP = 2.5) and polarity (TPSA = 22.1 Ų) compared to related analogs, 6-methoxy-7-methylquinoline is a valuable scaffold in medicinal chemistry programs aiming to fine-tune the ADME properties of lead compounds [1][2][3]. Its intermediate profile between 6-methoxyquinoline and 7-methylquinoline makes it a logical choice for structure-activity relationship (SAR) studies focused on permeability and solubility [1][2][3].

Development of Kinase Inhibitors and Anticancer Agents

The compound's presence in patents for kinase inhibitors (e.g., MELK inhibitors) and its citation in anticancer research literature supports its application as a privileged scaffold in oncology drug discovery [4]. Its specific substitution pattern is likely integral to the pharmacophore of these patented molecules, making it a strategic procurement choice for groups working in this therapeutic area .

Standardized Building Block for Combinatorial Chemistry

The commercial availability of 6-methoxy-7-methylquinoline at a specified purity (≥95%) makes it a reliable and reproducible building block for high-throughput and combinatorial chemistry applications . The defined purity ensures that experimental outcomes are not confounded by unknown impurities, a critical factor for large-scale library synthesis and subsequent biological screening .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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